molecular formula C10H15BF3KO2 B13589881 Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide

Cat. No.: B13589881
M. Wt: 274.13 g/mol
InChI Key: VYLNWNMJRIPUIR-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide is a chemical compound with the molecular formula C10H15BF3KO2. It is known for its unique structure, which includes a bicyclo[2.2.2]octane ring system. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide typically involves the reaction of a bicyclo[2.2.2]octane derivative with a trifluoroborate salt. The reaction is carried out under inert gas conditions to prevent moisture and air sensitivity. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide is used in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide involves its interaction with molecular targets through its trifluoroborate group. This group can form stable complexes with various substrates, facilitating chemical transformations. The bicyclo[2.2.2]octane ring system provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide
  • Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl]boranuide

Uniqueness

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide is unique due to its bicyclo[2.2.2]octane ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H15BF3KO2

Molecular Weight

274.13 g/mol

IUPAC Name

potassium;trifluoro-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)boranuide

InChI

InChI=1S/C10H15BF3O2.K/c1-16-8(15)9-2-5-10(6-3-9,7-4-9)11(12,13)14;/h2-7H2,1H3;/q-1;+1

InChI Key

VYLNWNMJRIPUIR-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CCC(CC1)(CC2)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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